Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate is a chemical compound that belongs to the class of benzoates, which are esters derived from benzoic acid. This compound features a furan ring, an ethylamino group, and a methyl ester functional group. Its molecular formula is , and it has garnered attention for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various organic reactions, typically involving multi-step processes that may include condensation and substitution reactions. Research on similar compounds indicates that they can exhibit biological activity, making them of interest for pharmaceutical development .
Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate is classified as:
The synthesis of methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate typically involves several steps:
The reaction conditions are crucial for achieving high yields and purity. Key factors include:
Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate has a complex structure characterized by:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.36 g/mol |
| IUPAC Name | Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate |
| InChI | InChI=1S/C18H19N3O3/c1-26(24)12-4-2-11(3-5-12)14-7-6-13(25)10-20(8-9)21(17(23)22)15(19)18/h2-7,20H,8-10H2,1H3,(H2,19,23)(H,21,24) |
Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate can participate in various chemical reactions:
Common reagents and conditions include:
The potential mechanisms may involve:
Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate is expected to have the following physical properties:
Key chemical properties include:
Relevant data should be collected from experimental studies to confirm these properties.
Methyl 4-{5-[(ethylamino)methyl]furan-2-yl}benzoate has potential applications in various scientific fields:
This compound represents a promising area for further research due to its structural complexity and potential therapeutic applications.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2